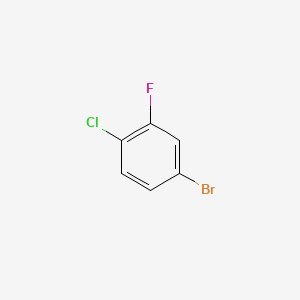

4-Bromo-1-chloro-2-fluorobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWDGVTLKNTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369206 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-18-9 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-chloro-2-fluorobenzene (CAS: 60811-18-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-fluorobenzene (CAS number: 60811-18-9), a key halogenated aromatic intermediate. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in the pharmaceutical industry, particularly in the development of SGLT2 inhibitors. Experimental protocols and safety information are also included to assist researchers and drug development professionals in its effective and safe utilization.

Introduction

This compound is a versatile chemical building block of significant interest in organic synthesis. Its unique substitution pattern, featuring three different halogen atoms on a benzene ring, offers a range of reactivity for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This trifunctionalized benzene derivative serves as a crucial precursor in the synthesis of complex molecules, most notably as a key intermediate in the manufacture of active pharmaceutical ingredients (APIs). Its application is particularly prominent in the synthesis of the SGLT2 inhibitors Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 60811-18-9 | |

| Molecular Formula | C₆H₃BrClF | |

| Molecular Weight | 209.44 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Melting Point | -9 °C | |

| Boiling Point | 142 °C at 20 mmHg | |

| Density | 1.73 g/cm³ | |

| Refractive Index | n20/D 1.56 | |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom. | The carbon NMR spectrum will display six distinct signals in the aromatic region, with their chemical shifts influenced by the attached halogens. The carbon attached to fluorine will exhibit a characteristic large coupling constant (¹JCF). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for a substituted benzene ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1250-1150 | C-F stretching |

| ~1100-1000 | C-Cl stretching |

| ~700-600 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

| m/z | Assignment |

| ~208, 210, 212 | Molecular ion peak cluster [M]⁺ |

| ~129 | [M-Br]⁺ |

| ~173 | [M-Cl]⁺ |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves a Sandmeyer-type reaction starting from a suitably substituted aniline.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

4-Chloro-2-fluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Diazotization: A solution of 4-Chloro-2-fluoroaniline (e.g., 31 mmol) in hydrobromic acid is cooled to -10 °C in an ice-salt bath. A solution of sodium nitrite (e.g., 34.13 mmol) in water is added dropwise while maintaining the temperature below -5 °C. The mixture is stirred for 30 minutes at -10 °C.

-

Preparation of Cuprous Bromide: In a separate flask, a solution of copper(II) sulfate and sodium bromide is heated. Sodium sulfite is then added to reduce the Cu(II) to Cu(I), and the mixture is heated to yield cuprous bromide. The solid is collected and washed with water.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a suspension of cuprous bromide in hydrobromic acid at -10 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 55 °C for 20 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., 5:95 ethyl acetate:petroleum ether) to afford this compound as a clear liquid.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Synthesis of Dapagliflozin and Empagliflozin Intermediates

The synthesis of these drugs involves the coupling of a derivative of this compound with a protected glucose derivative. The workflow below illustrates the general synthetic strategy.

Caption: Synthetic pathway from this compound to SGLT2 inhibitors.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 inhibitors act by blocking the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the pharmaceutical industry. Its role as a key building block for the synthesis of SGLT2 inhibitors highlights its significance in the development of modern therapeutics for type 2 diabetes. This guide provides essential technical information to support its safe and effective use in research and development.

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1-chloro-2-fluorobenzene, a halogenated aromatic hydrocarbon of interest in various chemical and pharmaceutical research applications. The information is presented to facilitate easy access and comparison for laboratory and development purposes.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature, possessing a distinct aromatic odor.[1] Its physical state and characteristics are dictated by its molecular structure and the interplay of the substituent halogen atoms.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some variations in reported values exist, which may be attributed to different measurement conditions and sample purities.

| Physical Property | Value | Conditions |

| Molecular Formula | C₆H₃BrClF | |

| Molecular Weight | 209.44 g/mol | |

| CAS Number | 60811-18-9 | |

| Appearance | Colorless to light yellow liquid | Room Temperature |

| Boiling Point | 180-190 °C | Atmospheric Pressure |

| 62-64 °C | 9 mmHg | |

| Melting Point | ~ -20 °C | |

| Density | 1.71 - 1.8 g/cm³ | 20-25 °C |

| Refractive Index | 1.551 - 1.558 | 20 °C |

| Vapor Pressure | 0.6 ± 0.4 mmHg | 25 °C |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, dichloromethane | |

| LogP (Octanol-Water Partition Coefficient) | 3.67 |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed overviews of the protocols that are typically employed.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus: A suitable apparatus, such as an ebulliometer or a dynamic vapor pressure apparatus, is used. For simpler determinations, a Thiele tube setup can be employed.

-

Procedure:

-

A small amount of the sample is placed in the boiling tube.

-

The apparatus is heated at a steady rate.

-

The temperature at which a steady stream of bubbles emerges from a capillary tube immersed in the sample, or the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure, is recorded as the boiling point.

-

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of measurement is recorded, and the boiling point is often corrected to standard atmospheric pressure (101.325 kPa).

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

Methodology:

-

Apparatus: A capillary melting point apparatus or a hot-stage microscope is typically used.

-

Procedure:

-

A small, finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range. For a pure substance, this range is typically narrow.

-

Density Determination (ASTM D1217)

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A calibrated pycnometer (e.g., Bingham pycnometer) or a digital density meter is used.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

A small drop of the liquid is placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded as the refractive index is temperature-dependent.

-

Visualizations

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of this compound.

Caption: Interrelation of physical properties of this compound.

Experimental Workflow for Physical Property Determination

The following diagram outlines a typical workflow for the experimental determination of the physical properties discussed.

Caption: Workflow for determining physical properties of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-chloro-2-fluorobenzene. Due to the absence of publicly available experimental spectra, this document utilizes predicted spectral data to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The information presented herein is intended to aid in the structural elucidation and purity assessment of this compound and its derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex multiplet pattern in the aromatic region, arising from the three non-equivalent aromatic protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values were obtained using a computational prediction tool and are reported for a simulated spectrum in deuterated chloroform (CDCl₃) at a proton frequency of 400 MHz.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.35 | dd | ³J(H3-H5) = 2.5, ⁴J(H3-F) = 4.5 |

| H-5 | 7.20 | ddd | ³J(H5-H6) = 8.5, ³J(H5-H3) = 2.5, ⁵J(H5-F) = 2.0 |

| H-6 | 7.55 | t | ³J(H6-H5) = 8.5, ³J(H6-F) = 8.5 |

Note: The proton numbering corresponds to the IUPAC nomenclature for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard experimental protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-sensitive probe.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 16 ppm (centered around 6 ppm).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing Parameters:

-

Fourier transform the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals.

-

Spin-Spin Coupling Analysis

The predicted ¹H NMR spectrum of this compound displays a complex splitting pattern due to the various proton-proton and proton-fluorine couplings. The diagram below illustrates these key coupling interactions.

Caption: Predicted spin-spin coupling network for this compound.

This diagram visualizes the through-bond coupling interactions between the aromatic protons (H3, H5, H6) and the fluorine atom. The ortho-coupling (³J) between H5 and H6 is expected to be the largest, while the meta-coupling (³J) between H3 and H5 will be smaller. Additionally, significant couplings are predicted between the protons and the fluorine atom, with the magnitude depending on the number of intervening bonds. These couplings are crucial for the definitive assignment of each signal in the spectrum.

13C NMR Spectral Analysis of 4-Bromo-1-chloro-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1-chloro-2-fluorobenzene. Due to the absence of publicly available, experimentally verified 13C NMR chemical shift data in the searched scientific literature and spectral databases, this guide presents predicted chemical shift values for illustrative purposes. These predictions are based on established substituent effects on the benzene ring and serve as a reference for researchers working with this and structurally related compounds. A detailed, representative experimental protocol for the acquisition of 13C NMR spectra of halogenated aromatic compounds is also provided.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the expected electronic effects of the halogen substituents on the aromatic ring. The fluorine atom is a strong electron-withdrawing group via induction but a weak electron-donating group through resonance. The chlorine and bromine atoms are also electron-withdrawing via induction, with the effect decreasing down the group, and weak resonance donors. The carbon directly attached to the fluorine (C-2) is expected to show a large downfield shift and a significant coupling constant (¹JC-F). The other carbons are influenced by a combination of inductive and resonance effects from all three halogens.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 120.5 | d |

| C-2 | 158.0 | d (¹JC-F ≈ 250 Hz) |

| C-3 | 115.8 | d |

| C-4 | 118.2 | s |

| C-5 | 134.5 | s |

| C-6 | 130.1 | d |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, representative methodology for acquiring the 13C NMR spectrum of a halogenated aromatic compound like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. Higher concentrations are generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 250 ppm (e.g., -25 to 225 ppm) to cover the entire range of expected carbon chemical shifts.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, which have longer relaxation times.

-

Pulse Width (P1): A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum by collapsing all C-H multiplets into singlets.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that routine proton-decoupled 13C NMR spectra are generally not quantitative, and peak integrations should be interpreted with caution.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for 13C NMR analysis.

Caption: Molecular structure of this compound with carbon numbering.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Bromo-1-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-Bromo-1-chloro-2-fluorobenzene (CAS No. 60811-18-9). This halogenated benzene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Understanding its spectral characteristics is crucial for its identification, quality control, and for tracking its transformations in chemical reactions.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the infrared and mass spectrometric analysis of this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring and carbon-halogen bonds. The data presented below was obtained using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching vibrations |

| ~1600 - 1450 | Aromatic C=C ring stretching vibrations |

| ~1250 - 1000 | C-F stretching and C-H in-plane bending |

| ~850 - 550 | C-Cl and C-Br stretching vibrations |

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Mass Spectrometry (MS) Data

The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) results in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 208, 210, 212 | Major | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 129, 131 | Significant | Fragment from the loss of Br radical, [M-Br]⁺ |

| 173, 175 | Significant | Fragment from the loss of Cl radical, [M-Cl]⁺ |

| 94 | Minor | Fragment from the loss of both Br and Cl radicals, [M-Br-Cl]⁺ |

| 75 | Minor | C₆H₃⁺ fragment |

Note: The relative intensities are approximate and can be influenced by the ionization energy and other instrumental parameters.

Experimental Protocols

Detailed methodologies for acquiring the IR and MS data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these analyses.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This method is suitable for the direct analysis of liquid samples like this compound.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. A typical measurement would involve co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over the spectral range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction to the acquired spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the separation and identification of volatile and semi-volatile compounds.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Maintain at a consistent temperature (e.g., 230 °C).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

-

Data Interpretation: Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the key processes and relationships in the analysis of this compound.

Experimental Workflow

Caption: Experimental workflow for IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways in mass spectrometry.

Technical Guide: Solubility Profile of 4-Bromo-1-chloro-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-chloro-2-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No: 1996-29-8) is a polyhalogenated benzene derivative.[1][2] Its chemical structure, featuring three different halogen substituents, imparts unique physical and chemical properties that are leveraged in organic synthesis. For instance, it is a precursor in the synthesis of 6-substituted phenanthridines and has been used in the preparation of IKK2 inhibitors.[1] The compound typically appears as a clear, colorless to pale yellow liquid at room temperature.[3][4][5]

Physical Properties:

-

Molecular Formula: C₆H₃BrClF

-

Molecular Weight: 209.44 g/mol [4]

-

Boiling Point: 91-92 °C at 20 mmHg[1]

-

Water Solubility: It is considered insoluble in water.[3][4][5][6][7]

Qualitative and Quantitative Solubility Data

Based on available literature, this compound is generally soluble in common organic solvents.[3] This is consistent with the "like dissolves like" principle, as it is a relatively nonpolar organic compound.[8] However, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) is not widely published. The following table summarizes its expected solubility in a range of organic solvents based on qualitative descriptions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Alcohols | Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | |

| Aromatic | Toluene | C₇H₈ | Nonpolar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Likely Soluble |

| Heptane | C₇H₁₆ | Nonpolar | Likely Soluble |

Note: "Soluble" indicates that the compound is expected to dissolve readily under standard laboratory conditions. Researchers should determine quantitative solubility for specific applications.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination and analysis.

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.[10]

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

This protocol describes a general method for assessing the purity of a this compound sample.

Objective: To quantify the purity of this compound and identify any potential impurities.

Materials:

-

Sample of this compound

-

High-purity solvent for dilution (e.g., hexane or pentane)[11]

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Appropriate capillary column (e.g., non-polar or medium-polarity)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Inlet: Set to a split injection mode with a temperature of ~250°C.

-

Column Oven: Program a temperature gradient suitable for separating the main component from potential impurities (e.g., start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C).

-

Detector (FID): Set to a temperature of ~300°C.[12]

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system.

-

Data Acquisition: Record the chromatogram. The main peak will correspond to this compound. Smaller peaks represent impurities.

-

Purity Calculation: The purity is typically calculated based on the area percent method.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Visualized Workflows

The following diagrams, generated using DOT language, illustrate key logical and experimental workflows relevant to the study of this compound.

Caption: Logical workflow for determining the quantitative solubility of a compound.

Caption: Generalized workflow for the synthesis of a haloaromatic compound.[13]

Caption: Workflow for the purity analysis of an organic compound via GC-FID.

References

- 1. 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 [chemicalbook.com]

- 2. 1996-29-8|1-Bromo-4-chloro-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. This compound Manufacturer & Supplier in China | High Purity CAS 301851-24-9 | Safety Data, Applications, Price & Global Shipping [chlorobenzene.ltd]

- 4. echemi.com [echemi.com]

- 5. 1-Bromo-4-chloro-2-fluorobenzene CAS#: 1996-29-8 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:60811-18-9 | Chemsrc [chemsrc.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. agilent.com [agilent.com]

- 13. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Bromo-1-chloro-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 4-Bromo-1-chloro-2-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The document details the experimental protocol for the most established synthetic route, presents quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Primary Synthesis Pathway: Sandmeyer Reaction

The most widely documented and industrially relevant method for the synthesis of this compound is the Sandmeyer reaction. This pathway commences with the diazotization of 4-Chloro-2-fluoroaniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom. This method is favored for its reliability and regioselectivity.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 4-Chloro-2-fluoroaniline.[1]

Materials:

-

4-Chloro-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a suitable reaction vessel, dissolve 4-Chloro-2-fluoroaniline (4.5 g, 31 mmol) in 170 mL of hydrobromic acid.

-

Cool the mixture to -10°C using an appropriate cooling bath.

-

Slowly add a solution of sodium nitrite (2.35 g, 34.13 mmol) in 40 mL of water dropwise to the aniline solution, maintaining the temperature at -10°C.

-

Stir the resulting mixture for 30 minutes at -10°C to ensure complete formation of the diazonium salt.

Part B: Preparation of Copper(I) Bromide

-

In a separate flask, mix copper(II) sulfate (10.22 g, 24.29 mmol) and sodium bromide (3.79 g, 36.8 mmol).

-

Heat the mixture to 60°C for 30 minutes.

-

Add sodium sulfite (2.66 g, 21.2 mmol) to the heated mixture and continue heating at 95°C for another 30 minutes.

-

Cool the reaction mixture to room temperature. The solid formed is copper(I) bromide.

-

Wash the solid cuprous bromide with water to remove impurities.

Part C: Sandmeyer Reaction and Work-up

-

Add the freshly prepared diazonium salt solution portion-wise to the cuprous bromide suspended in 40 mL of hydrobromic acid at -10°C.

-

Allow the reaction mixture to warm to room temperature and then heat at 55°C for 20 minutes.

-

After cooling, extract the product with ethyl acetate three times.

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (5:95) to obtain the solid product.[1]

Quantitative Data

The following table summarizes the quantitative data based on the provided experimental protocol.[1] While a specific final yield was not reported in the source document, typical yields for Sandmeyer brominations range from 55% to 80%.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio (relative to aniline) |

| 4-Chloro-2-fluoroaniline | 145.57 | 4.5 | 31 | 1.0 |

| Sodium Nitrite | 69.00 | 2.35 | 34.13 | 1.1 |

| Copper(II) Sulfate Pentahydrate | 249.69 | 10.22 | 24.29 | 0.78 |

| Sodium Bromide | 102.89 | 3.79 | 36.8 | 1.19 |

| Sodium Sulfite | 126.04 | 2.66 | 21.2 | 0.68 |

| This compound | 209.44 | - | - | - |

Alternative Synthesis Pathways (Theoretical)

While the Sandmeyer reaction is the most established route, other potential pathways for the synthesis of this compound can be considered, though they may present significant challenges in terms of regioselectivity and yield.

Electrophilic Bromination of 1-Chloro-2-fluorobenzene

Direct bromination of 1-chloro-2-fluorobenzene is a theoretical possibility. In electrophilic aromatic substitution, the incoming electrophile's position is directed by the existing substituents. Both fluorine and chlorine are ortho-, para-directing groups. However, the fluorine atom is a stronger activator than chlorine due to more effective p-orbital overlap with the aromatic ring. Therefore, bromination would likely be directed to the positions ortho and para to the fluorine atom. This would lead to a mixture of isomers, potentially including the desired 4-bromo product, but also other isomers that would require separation.

Caption: Theoretical electrophilic bromination of 1-chloro-2-fluorobenzene.

Challenges:

-

Regioselectivity: Achieving selective bromination at the C4 position is challenging due to the directing effects of both halogen substituents.

-

Reaction Conditions: Optimization of the Lewis acid catalyst and reaction conditions would be necessary to favor the desired isomer.

-

Purification: Separation of the desired product from other constitutional isomers would likely be difficult.

Conclusion

The Sandmeyer reaction of 4-Chloro-2-fluoroaniline remains the most practical and well-documented method for the synthesis of this compound. It offers a clear and regioselective pathway to this valuable pharmaceutical intermediate. While alternative methods like electrophilic bromination are theoretically possible, they are likely to be hampered by issues of regioselectivity, leading to complex product mixtures and challenging purification processes. For researchers and drug development professionals requiring a reliable source of this compound, the Sandmeyer synthesis route is the recommended and most robust approach.

References

An In-depth Technical Guide to the Chemical Structure and IUPAC Nomenclature of C6H3BrClF Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, IUPAC nomenclature, and available physicochemical properties of the ten positional isomers of C6H3BrClF. Detailed experimental protocols for the synthesis and characterization of these compounds are also presented, offering valuable insights for their application in chemical research and drug development.

Isomers of C6H3BrClF and their Physicochemical Properties

The molecular formula C6H3BrClF corresponds to a benzene ring substituted with one bromine, one chlorine, and one fluorine atom. There are ten possible positional isomers for this substitution pattern. The systematic IUPAC names and available physical and chemical properties for each isomer are summarized in Table 1.

Table 1: IUPAC Names and Physicochemical Properties of C6H3BrClF Isomers

| No. | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1 | 1-Bromo-2-chloro-3-fluorobenzene | 883499-24-9 | 209.44 | - | - | - | - |

| 2 | 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | 209.44 | 193-195 | - | 1.75 | 1.5525 |

| 3 | 1-Bromo-3-chloro-2-fluorobenzene | 144584-65-6 | 209.44 | - | 42-46[1][2] | - | - |

| 4 | 1-Bromo-3-chloro-4-fluorobenzene | 60811-21-4 | 209.44 | 194 | - | 1.727 | 1.553 |

| 5 | 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 209.44 | 72 (at 5 mmHg) | - | 1.72 | 1.55 |

| 6 | 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | 209.44 | 91-92 (at 20 mmHg)[3] | - | 1.678 | 1.556 |

| 7 | 2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2 | 209.44 | - | - | 1.75 | 1.55 |

| 8 | 2-Bromo-4-chloro-1-fluorobenzene | 1996-30-1 | 209.44 | 180 | - | 1.719 | 1.554 |

| 9 | 4-Bromo-1-chloro-2-fluorobenzene | 60811-18-9 | 209.44 | 180-190[4] | ~ -20[4] | ~ 1.8[4] | - |

| 10 | 4-Bromo-2-chloro-1-fluorobenzene | 60811-21-4 | 209.44 | 194[5] | - | 1.727[5] | 1.553[5] |

Experimental Protocols: Synthesis and Characterization

The synthesis of bromochlorofluorobenzene isomers primarily relies on the Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to aryl halides. The general workflow involves the diazotization of a substituted aniline precursor followed by the introduction of the desired halogen.

General Synthesis Workflow

A generalized experimental workflow for the synthesis of a C6H3BrClF isomer from a corresponding dihaloaniline is depicted below. This process is adaptable for the synthesis of various isomers by selecting the appropriate starting material.

Caption: Generalized workflow for the synthesis and characterization of C6H3BrClF isomers.

Detailed Experimental Protocol: Synthesis of 1-Bromo-4-chloro-2-fluorobenzene

This protocol is adapted from a known procedure for a similar Sandmeyer reaction and can be considered a representative example.[6]

Materials:

-

4-Chloro-2-fluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-fluoroaniline in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide mixture. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period (e.g., 30 minutes) to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 1-bromo-4-chloro-2-fluorobenzene by vacuum distillation.

-

Characterization Methods

The synthesized isomers should be characterized using standard analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons on the benzene ring. The chemical shifts and splitting patterns are unique for each isomer.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the substitution pattern.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be characteristic.

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. For these isomers, characteristic C-H, C-C, C-Br, C-Cl, and C-F stretching and bending vibrations will be observed.

Logical Relationships in Isomer Identification

The identification of a specific C6H3BrClF isomer from a mixture or a reaction product relies on a logical workflow that combines different analytical techniques.

Caption: Logical workflow for the identification and structural elucidation of a C6H3BrClF isomer.

This guide provides a foundational understanding of the isomers of C6H3BrClF, their properties, and methods for their synthesis and characterization. This information is intended to support researchers and professionals in their endeavors in organic synthesis and the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3-chloro-2-fluorobenzene, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Manufacturer & Supplier in China | High Purity CAS 301851-24-9 | Safety Data, Applications, Price & Global Shipping [chlorobenzene.ltd]

- 5. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 6. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Sourcing High-Purity 4-Bromo-1-chloro-2-fluorobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers, quality control methodologies, and procurement workflows for high-purity 4-Bromo-1-chloro-2-fluorobenzene (CAS No. 60811-18-9). This halogenated benzene derivative is a key building block in the synthesis of pharmaceuticals and other advanced materials. Ensuring high purity is critical for the reliability and reproducibility of experimental outcomes.

Commercial Supplier and Purity Overview

High-purity this compound is available from a range of chemical suppliers, primarily catering to the research and bulk chemical markets. Purity levels typically range from 98% to over 99%, as determined by Gas Chromatography (GC) or other analytical methods. The following table summarizes data from several commercial suppliers.

| Supplier | Stated Purity | CAS Number | Notes |

| TCI America | >98.0% (GC) | 60811-18-9 | Characterized as a colorless to light yellow clear liquid. |

| Thermo Scientific | ≥97.5% (GC) | 60811-18-9 | Sold under the Alfa Aesar brand, specified as a clear colorless liquid.[1][2] |

| Parchem | - | 60811-18-9 | A supplier of specialty chemicals.[3] |

| Matrix Fine Chemicals | - | 60811-18-9 | Lists the compound as a fluorinated intermediate.[4] |

| Ascent Chemical | High-Purity | - | A manufacturer in China offering various grades and technical documentation.[5][6] |

| Conier Chem&Pharma Limited | 99.00% | - | A trader based in China.[6] |

| Molbase | - | - | A directory platform listing multiple suppliers such as Elsa Biotechnology Co., Ltd., and Shanghai Yusi Chemical Co., Ltd.[7] |

Note: Researchers should always verify the CAS number (60811-18-9) when ordering to ensure the correct isomer is purchased. Several related isomers, such as 4-Bromo-2-chloro-1-fluorobenzene (CAS 60811-21-4), exist and may be listed by suppliers.

Experimental Protocols

Sourcing high-purity material is paramount, but independent verification and in-house synthesis may sometimes be necessary. Below are detailed protocols for the synthesis, purification, and quality control analysis of this compound.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis from 4-Chloro-2-fluoro aniline, a common method for introducing bromine to an aromatic ring.[8]

Materials:

-

4-Chloro-2-fluoro aniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated brine solution

Procedure:

-

Diazotization: Dissolve 4-Chloro-2-fluoro aniline (e.g., 5.0 g) in HBr. Cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at -10 °C.

-

Stir the resulting mixture for 30 minutes at -10 °C to form the diazonium salt.

-

Bromination: In a separate flask, add the freshly prepared diazonium salt solution portion-wise to a suspension of copper(I) bromide in HBr, also cooled to -10 °C.

-

Allow the reaction mixture to warm to room temperature, then heat it to 55 °C for approximately 20 minutes.

-

Extraction and Purification: Cool the mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5:95 v/v), to afford the final product as a solid or clear liquid.[8]

Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of volatile and semi-volatile organic compounds by separating them and identifying them based on their mass-to-charge ratio.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a PTV injector and coupled to a triple quadrupole mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 20 °C/min to 250 °C, and hold for 4 minutes.

-

MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or full scan mode for impurity identification.

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in dichloromethane. Create a series of working standards (e.g., 0.1 to 10 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the supplied compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. Filter through a 0.45 µm PTFE syringe filter into a GC vial.

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS. Compare the resulting chromatogram to the standards to determine purity and identify any impurities. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Purity Verification by Quantitative NMR (qNMR)

Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the purity of a compound without the need for a specific reference standard of the same compound.[5][9]

Instrumentation & Parameters:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg').

-

Temperature: Regulated at 25 °C.

-

Acquisition: 64K data points, 4 dummy scans, sufficient number of scans for good signal-to-noise (e.g., 16 or 32), and a relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.

Sample Preparation:

-

Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.

-

Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte.

-

Add a known volume of a deuterated solvent (e.g., 600 µL of CDCl₃) to the tube and dissolve completely.

-

Analysis: Acquire the ¹H NMR spectrum. Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the analyte and standard.

Visualization of Workflows

Sourcing and Qualification Workflow

The following diagram illustrates a logical workflow for sourcing and qualifying high-purity this compound for research applications.

Caption: Logical workflow for sourcing and qualifying high-purity chemical reagents.

This guide provides a foundational framework for scientists and researchers to confidently source, verify, and utilize high-purity this compound in their work, ensuring the integrity and success of their research endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A15745.22 [thermofisher.com]

- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. This compound Manufacturer & Supplier in China | High Purity CAS 301851-24-9 | Safety Data, Applications, Price & Global Shipping [chlorobenzene.ltd]

- 7. mdpi.com [mdpi.com]

- 8. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-chloro-2-fluorobenzene and Its Isomers for Chemical Researchers

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-1-chloro-2-fluorobenzene and its related isomers. This document provides a detailed overview of its nomenclature, chemical properties, and significant applications in synthetic chemistry, particularly as a building block for pharmaceuticals and advanced materials.

Chemical Identity and Synonyms

This compound is a polyhalogenated aromatic compound. Accurate identification is crucial for experimental replication and safety. The primary name is often supplemented by various synonyms in chemical literature and databases. Below is a summary of its identifiers and those of its common isomers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 60811-18-9[1][2][3] |

| Molecular Formula | C₆H₃BrClF[1][2][3] |

| Molecular Weight | 209.44 g/mol [1][2][3] |

| InChI Key | AGYWDGVTLKNTBS-UHFFFAOYSA-N[1][2] |

| EC Number | 612-035-4[1] |

| PubChem CID | 2724690[1] |

| Synonyms | Benzene, 4-bromo-1-chloro-2-fluoro-[2]; 5-Bromo-2-chlorofluorobenzene[2]; 2-Chloro-5-bromofluorobenzene[2]; 1-Bromo-4-chloro-3-fluorobenzene[2]; 4-Chloro-3-fluoro-1-bromobenzene[2]; 1-Bromo-3-fluoro-4-chlorobenzene[2]; 3-Fluoro-4-chlorobromobenzene[2]; 5-Bromo-2-chloro-1-fluorobenzene[2] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity in chemical syntheses.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[2][4] |

| Boiling Point | 180-190 °C[4]; 73 °C @ 9 Torr[2] |

| Density | Approximately 1.8 g/cm³[4]; 1.7±0.1 g/cm³[2] |

| Melting Point | Approximately -20 °C[4] |

| Refractive Index | 1.551[2] |

| Water Solubility | Insoluble[2][4] |

| Flash Point | 62-64°C/9mm[2] |

Synthesis and Experimental Protocols

A common and versatile method for the synthesis of halogenated aromatic compounds like this compound is the Sandmeyer reaction. This reaction allows for the substitution of an amino group on an aromatic ring with a halide via a diazonium salt intermediate.

Detailed Protocol: Synthesis of a Bromo-chloro-fluorobenzene Isomer via Sandmeyer Reaction

The following protocol is adapted from the synthesis of 1-Bromo-4-chloro-2-fluorobenzene from 4-Chloro-2-fluoroaniline and illustrates the key steps applicable to the synthesis of its isomers.[4] The Sandmeyer reaction is a well-established method for introducing a variety of substituents onto an aromatic ring.[5][6]

Materials:

-

4-Chloro-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(II) sulfate (CuSO₄)

-

Sodium bromide (NaBr)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Petroleum ether

-

Water

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Cuprous Bromide (CuBr):

-

A mixture of copper(II) sulfate and sodium bromide is prepared and heated.

-

Sodium sulfite is then added to the heated mixture.

-

The reaction mixture is cooled, and the resulting solid cuprous bromide is washed with water.

-

-

Diazotization of 4-Chloro-2-fluoroaniline:

-

4-Chloro-2-fluoroaniline is dissolved in hydrobromic acid and cooled to -10 °C.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature.

-

The mixture is stirred for 30 minutes at -10 °C to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

The freshly prepared diazonium salt solution is added portion-wise to a suspension of cuprous bromide in hydrobromic acid, also maintained at -10 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to 55 °C for 20 minutes.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and saturated brine solution.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product.

-

Applications in Organic Synthesis

Halogenated benzenes are valuable intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound and its isomers are excellent substrates for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the halogenated benzene and an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is a cornerstone of modern synthetic chemistry for the creation of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[9]

Intermediate in Drug Synthesis

These compounds serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, related structures are used in the multi-step synthesis of IKK2 inhibitors and the SGLT2 inhibitor, dapagliflozin, used in the treatment of type 2 diabetes.[10][11][12] The presence of multiple halogen atoms provides regiochemical control and allows for sequential, selective cross-coupling reactions.

Visualized Workflows

Synthesis via Sandmeyer Reaction

The following diagram illustrates the logical workflow for the synthesis of a bromo-chloro-fluorobenzene derivative using the Sandmeyer reaction.

Suzuki-Miyaura Cross-Coupling Reaction

This diagram outlines the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

References

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 [chemicalbook.com]

- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 12. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide to utilizing 4-bromo-1-chloro-2-fluorobenzene as a substrate in Suzuki coupling reactions. This trifunctional building block is of significant interest in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex, fluorinated biaryl compounds.[3] The inherent reactivity difference between the aryl-bromide and aryl-chloride bonds allows for selective functionalization at the C-Br position, making it a versatile intermediate for sequential cross-coupling strategies.[4]

The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the electronic properties of the substrate, generally leading to efficient oxidative addition to the palladium(0) catalyst.[4] This document outlines typical reaction conditions, provides representative quantitative data based on structurally similar substrates, and offers detailed experimental protocols to guide researchers in the successful application of this compound in their synthetic endeavors.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical conditions and outcomes for Suzuki coupling reactions involving fluorinated aryl bromides. While specific data for this compound is not extensively published, the data presented for analogous compounds provide a strong predictive framework for reaction optimization.

Table 1: Typical Homogeneous Catalytic Conditions for the Suzuki Coupling of Fluorinated Aryl Bromides

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 82 |

| 2 | 1-Bromo-3,4-difluorobenzene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 79 |

| 3 | 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 75 |

| 4 | Generic Aryl Bromide | Generic Arylboronic acid | Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O (5:1) | 40 | 2.5 | >95 |

| 5 | Generic Vinyl Iodide | Methylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | >95 |

Data in entries 1-3 are adapted from studies on 1-bromo-3,4-difluorobenzene, which is expected to have similar reactivity.[3] Entries 4 and 5 represent other common high-yielding conditions.[5]

Table 2: Conversion Rates with a Heterogeneous Catalyst

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~95 |

| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~98 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~100 |

This data illustrates the high reactivity of various fluorinated aryl bromides using a recyclable heterogeneous palladium catalyst supported on graphene.[6]

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

The following protocol is a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. It is based on established methods for similar fluorinated substrates and should serve as an excellent starting point for optimization.[3][5]

Protocol 1: Suzuki Coupling Using Tetrakis(triphenylphosphine)palladium(0)

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 - 2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or pressure tube)

-

Standard laboratory glassware for work-up and purification

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (1.5 mmol, 1.5 equiv.).

-

Solvent Addition: Add 1,4-dioxane (3 mL) and water (1 mL) to the tube.

-

Degassing: Seal the tube and degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.015 mmol, 1.5 mol%) to the reaction mixture.

-

Reaction: Tightly seal the pressure tube and place it in a preheated oil bath at 105 °C. Stir the reaction vigorously for 8-12 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Precautions:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Pressure tubes should be inspected for cracks before use and handled with care, especially when heated. Use a blast shield.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-chloro-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Buchwald-Hartwig amination of 4-Bromo-1-chloro-2-fluorobenzene. This protocol is designed for laboratory professionals in organic synthesis, particularly those involved in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and tolerance of various functional groups.[1] It offers a versatile method for synthesizing aryl and heteroaryl amines, which are key structural motifs in numerous biologically active compounds and functional materials.

This compound is a useful trifunctionalized building block. The differential reactivity of the bromine and chlorine substituents under palladium catalysis allows for selective functionalization. In a typical Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling selective amination at the C4 position.[2] This protocol focuses on the selective amination of the C-Br bond.

Reaction Principle